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For researchers engaged in yeast genetics, protein expression, and drug development, the

efficiency of DNA transformation is a critical factor for success. The lithium acetate (LiAc)

method is a widely adopted technique for introducing plasmids into yeast cells due to its

simplicity and effectiveness. However, transformation efficiency can vary significantly among

different yeast species and even between strains of the same species. This guide provides a

comparative overview of transformation efficiencies for various yeast strains using the LiAc

method, supported by experimental data and detailed protocols.

Comparative Transformation Efficiencies
The transformation efficiency, typically measured in transformants per microgram of plasmid

DNA, is influenced by the genetic background of the yeast strain and the specific

transformation protocol employed. The following table summarizes reported transformation

efficiencies for several common yeast species and strains. It is important to note that these

values are often the result of protocol optimization and may vary between laboratories.
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Yeast Species Strain(s)

Transformation
Efficiency
(transformants/µg
DNA)

Notes

Saccharomyces

cerevisiae
DBY 746 ~9,000

Achieved after

optimizing various

parameters of the

LiAc protocol.[1]

Saccharomyces

cerevisiae
ura3 strain >1,000

Using a method based

on LiAc and single-

stranded carrier DNA.

[2]

Saccharomyces

cerevisiae
General Lab Strains ~500 - 5,000

Typical range for

standard LiAc

protocols.[3]

Saccharomyces

cerevisiae
Y8203 >1,000,000

With a highly

optimized protocol for

generating complex

plasmid libraries.[1][4]

Pichia pastoris GS115 4 x 10⁶

Pretreatment with

LiAc and DTT prior to

electroporation

significantly increased

efficiency.[5][6][7][8]

LiAc alone has little

effect.[5][6][7][8]

Candida albicans SC5314 50 - 100
Using a standard LiAc

protocol.[9][10][11][12]

Candida albicans SC5314 400 - 500 With a modified LiAc

protocol including an

adjusted heat shock

temperature (44°C)

and overnight
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incubation with LiAc.

[13][14]

It is evident that Saccharomyces cerevisiae generally exhibits high transformation efficiency

with the LiAc method, which can be further enhanced with optimization. In contrast, Candida

albicans shows inherently lower efficiency with the standard LiAc protocol, requiring significant

modifications to achieve better results.[9][10][11][12][13][14] For Pichia pastoris, while LiAc is

used in some procedures, it is often as a pretreatment for electroporation to achieve high

efficiency, as the chemical method alone is not very effective.[5][6][7][8][15]

Experimental Protocols
A generalized high-efficiency lithium acetate transformation protocol for Saccharomyces

cerevisiae is detailed below. This protocol can be adapted for other yeast species, although

optimization of parameters such as heat shock temperature and duration may be necessary.

Materials and Reagents
Yeast strain of interest

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Plasmid DNA (100 ng/µL to 1 µg/µL)

Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

Sterile deionized water

1 M Lithium Acetate (LiAc), filter-sterilized

50% (w/v) Polyethylene Glycol (PEG) 3350, filter-sterilized

TE buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

Selective agar plates

Procedure
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Cell Growth: Inoculate a single yeast colony into 5-10 mL of YPD medium and grow

overnight at 30°C with shaking. The following day, dilute the overnight culture into 50 mL of

fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

Cell Harvest and Washing: Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again

and discard the supernatant.

Competent Cell Preparation: Resuspend the cell pellet in 1 mL of 100 mM LiAc. The cells

can be used immediately or incubated at 30°C for 30 minutes.

Transformation Mixture: In a microcentrifuge tube, combine the following in order:

240 µL of 50% PEG

36 µL of 1 M LiAc

10 µL of single-stranded carrier DNA (boiled for 5 minutes and immediately cooled on ice

before use)

1-5 µL of plasmid DNA

100 µL of the competent cell suspension

Incubation: Vortex the mixture thoroughly for 1 minute. Incubate at 30°C for 30 minutes with

shaking.

Heat Shock: Heat shock the cells at 42°C for 15-25 minutes. The optimal time can vary

between strains.

Plating: Centrifuge the cells at 8,000 x g for 1 minute, discard the supernatant, and

resuspend the pellet in 200-500 µL of sterile water or TE buffer. Plate the cell suspension

onto selective agar plates.

Incubation: Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Experimental Workflow Diagram
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The following diagram illustrates the key steps in the high-efficiency lithium acetate yeast

transformation protocol.
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Cell Preparation

Transformation

Plating and Growth

Inoculate and grow overnight culture

Dilute and grow to mid-log phase (OD600 ~0.8-1.0)

Prepare transformation mix:
- 50% PEG
- 1 M LiAc

- Carrier DNA
- Plasmid DNA

Harvest cells by centrifugation

Wash cells with sterile water

Resuspend in 100 mM Lithium Acetate

Add competent cells and vortex

Pellet cells and remove supernatant

Incubate at 30°C for 30 min

Heat shock at 42°C for 15-25 min

Resuspend in sterile water or TE buffer

Plate on selective media

Incubate at 30°C for 2-4 days
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Lithium Acetate (LiAc)
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Successful Transformation

Polyethylene Glycol (PEG)

Promotes DNA association with cell surface

Single-Stranded Carrier DNA

Protects plasmid DNA from degradation
and aids uptake

Heat Shock (42°C)

Further increases membrane fluidity

Plasmid DNA

Enters the cell

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. files01.core.ac.uk [files01.core.ac.uk]

3. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]

4. High-efficiency S. cerevisiae lithium acetate transformation [protocols.io]

5. tandfonline.com [tandfonline.com]

6. High efficiency transformation by electroporation of Pichia pastoris pretreated with lithium
acetate and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

7. tandfonline.com [tandfonline.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b147961?utm_src=pdf-body-img
https://www.benchchem.com/product/b147961?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/364677734_High-efficiency_S_cerevisiae_lithium_acetate_transformation_v1
https://files01.core.ac.uk/download/pdf/55602931.pdf
https://barricklab.org/twiki/bin/view/Lab/ProtocolsLithiumAcetateTransformation
https://www.protocols.io/view/high-efficiency-s-cerevisiae-lithium-acetate-trans-14egnnpmg5dy/v1
https://www.tandfonline.com/doi/full/10.2144/04361DD02
https://pubmed.ncbi.nlm.nih.gov/14740498/
https://pubmed.ncbi.nlm.nih.gov/14740498/
https://www.tandfonline.com/doi/pdf/10.2144/04361DD02
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. researchgate.net [researchgate.net]

9. Transformation of Candida albicans by electroporation - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. [PDF] Transformation of Candida albicans by electroporation | Semantic Scholar
[semanticscholar.org]

11. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible
underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

12. tandfonline.com [tandfonline.com]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to Lithium Acetate Transformation
Efficiency in Yeast Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147961#transformation-efficiency-of-different-yeast-
strains-with-lithium-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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